1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea” is a urea derivative. Urea compounds are often used in medicinal chemistry due to their bioactivity . The presence of a chlorobenzyl group and a dimethylaminophenethyl group could potentially influence the compound’s properties and bioactivity.
Scientific Research Applications
Complexation-Induced Unfolding
Heterocyclic ureas, including structures related to "1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea," have been studied for their ability to undergo complexation-induced unfolding. This process involves the transformation of simple foldamers into multiply hydrogen-bonded sheetlike structures, mimicking the helix-to-sheet transition shown by peptides. Such molecules serve as useful building blocks for self-assembly, highlighting their potential in nanotechnology and material science applications (Corbin et al., 2001).
Antioxidant Activity and Enzyme Inhibition
Compounds derived from phenethylamines, including those structurally similar to "1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea," have shown significant antioxidant activities and enzyme inhibitory properties. These compounds effectively inhibit human carbonic anhydrase and acetylcholinesterase enzymes, suggesting their utility in therapeutic applications, particularly in conditions where oxidative stress and enzymatic dysregulation are involved (Aksu et al., 2016).
Urease-Like Intrinsic Catalytic Activities
Research into dinuclear nickel complexes has unveiled urease-like intrinsic catalytic activities, including the hydrolysis of urea. Inspired by the natural enzyme urease, these complexes demonstrate the potential for chemical catalysis in aqueous solutions, possibly offering new pathways for the synthesis of biologically active compounds (Kundu et al., 2021).
Nonpeptide Agonist of the GPR14/Urotensin-II Receptor
The discovery of a nonpeptidic agonist, structurally related to "1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea," for the GPR14/urotensin-II receptor showcases its significance in pharmacology. This compound, identified through a functional cell-based screen, serves as a potential lead for drug development targeting the urotensin-II receptor, which is implicated in various physiological and pathological processes (Croston et al., 2002).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-[4-(dimethylamino)phenyl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O/c1-22(2)17-9-5-14(6-10-17)11-12-20-18(23)21-13-15-3-7-16(19)8-4-15/h3-10H,11-13H2,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZCGFGGRLFVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.